N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of tumor cell proliferation, antibacterial effects, and other biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of oxygen.
Coumarin Derivatives: Contain a benzopyrone structure and exhibit similar biological activities.
Uniqueness
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide is unique due to its specific combination of a benzofuran core with a cyclopropanecarboxamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-carbonyl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(17-11-14-3-1-2-4-16(14)23-17)12-7-9-15(10-8-12)20-19(22)13-5-6-13/h1-4,7-11,13H,5-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNCMTLYMNFETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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